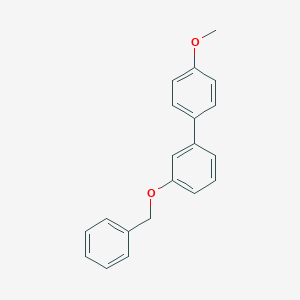

3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(3-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-21-19-12-10-17(11-13-19)18-8-5-9-20(14-18)22-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUUDJIJHJSUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567452 | |

| Record name | 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132470-28-1 | |

| Record name | 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological relevance of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl. The information is compiled to support research and development activities requiring a thorough understanding of this biphenyl derivative.

Introduction and Core Structure

This compound is an unsymmetrically substituted biphenyl. Its structure is characterized by a biphenyl core, which is a common scaffold in many biologically active compounds and functional materials.[1][2] The key functional groups are a benzyloxy group at the 3-position and a methoxy group at the 4'-position. These ether functionalities influence the molecule's polarity, solubility, and potential for hydrogen bonding, which are critical determinants of its behavior in biological systems and its utility as a synthetic intermediate.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 132470-28-1 | [3] |

| Molecular Formula | C₂₀H₁₈O₂ | [3] |

| Molecular Weight | 290.36 g/mol | [3] |

| Monoisotopic Mass | 290.1307 Da | [3] |

| Physical State | Not specified (likely solid) | [4] |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and ether; insoluble in water. | [5] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Topological Polar Surface Area | 18.5 Ų | [3] |

Synthesis and Experimental Protocols

The primary and most efficient method for synthesizing unsymmetrically substituted biphenyls like this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction creates a carbon-carbon bond between an aryl halide and an arylboronic acid.[2]

Synthetic Route: Suzuki-Miyaura Cross-Coupling

The synthesis involves the coupling of 3-(Benzyloxy)bromobenzene (or a related halide) with 4-Methoxyphenylboronic acid .

Detailed Experimental Protocol (General)

The following is a generalized protocol for the Suzuki-Miyaura coupling reaction to synthesize the target compound. Optimization of catalysts, bases, solvents, and temperature is often necessary.

-

Reaction Setup: To a reaction vessel, add 3-(benzyloxy)bromobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).

-

Reaction: Heat the mixture, typically to 80-100 °C, and stir for several hours (e.g., 4-24 h) until reaction completion is observed via TLC or LC-MS analysis.

-

Workup and Purification: After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Spectroscopic Data

While a full experimental spectrum for this compound is not widely published, expected spectral characteristics can be inferred from its structure and data from analogous compounds.[6][7]

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets) in the range of ~6.9-7.6 ppm. - A singlet for the benzylic CH₂ protons around ~5.1 ppm. - A singlet for the methoxy (OCH₃) protons around ~3.8 ppm. |

| ¹³C NMR | - Multiple signals in the aromatic region (~114-160 ppm). - A signal for the benzylic carbon (~70 ppm). - A signal for the methoxy carbon (~55 ppm). |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) is expected at m/z ≈ 290.[3] - Common fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z 91) or the methoxy group (CH₃, m/z 15). |

Potential Biological Activity and Signaling Pathways

Specific biological activity for this compound is not extensively documented. However, related biphenyl and methoxylated phenolic compounds have demonstrated significant antioxidant and anti-inflammatory properties.[5][8] These effects are often attributed to the modulation of key inflammatory signaling pathways.[5]

Biphenyl compounds have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, which are critical regulators of inflammation.[5][9][10] An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically activates these pathways, leading to the production of pro-inflammatory cytokines like TNF-α and various interleukins.[11][12] Inhibition of these pathways by a bioactive compound can reduce this inflammatory response.

Safety and Handling

A detailed safety data sheet (SDS) is not available for this specific compound.[4] As with any research chemical, it should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is recommended.[4] The toxicological properties have not been thoroughly investigated.

Conclusion

This compound is a structurally interesting biphenyl derivative that can be reliably synthesized via Suzuki-Miyaura coupling. While its specific biological profile is yet to be fully elucidated, its structural similarity to other bioactive methoxylated biphenyls suggests potential for investigation in areas such as anti-inflammatory drug discovery. This guide provides the foundational chemical data and protocols necessary to facilitate further research into this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum [chemicalbook.com]

- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to the Structure Elucidation of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-(benzyloxy)-4'-methoxy-1,1'-biphenyl, a biphenyl derivative of interest in organic synthesis and medicinal chemistry. This document outlines a probable synthetic route via the Suzuki-Miyaura cross-coupling reaction and presents a detailed analysis of the expected spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. All quantitative data is summarized in structured tables for clarity. The experimental protocols and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Biphenyl scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The specific substitution pattern of this compound, featuring a benzyloxy and a methoxy group on different phenyl rings, makes it an interesting target for synthesis and further functionalization. This guide serves as a technical resource for researchers, providing the foundational knowledge for the synthesis and characterization of this compound.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The most logical and widely employed method for the synthesis of unsymmetrical biaryls such as this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Two primary retrosynthetic pathways exist for the synthesis of the target molecule:

-

Route A: Coupling of (3-(benzyloxy)phenyl)boronic acid with 1-halo-4-methoxybenzene.

-

Route B: Coupling of 3-halo-1-(benzyloxy)benzene with (4-methoxyphenyl)boronic acid.

The choice between these routes often depends on the commercial availability and stability of the starting materials.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis of this compound via Suzuki-Miyaura coupling.

Table 1: Reagents and Reaction Conditions

| Parameter | Value | Notes |

| Aryl Halide | e.g., 1-bromo-3-(benzyloxy)benzene | 1.0 equivalent |

| Boronic Acid | (4-methoxyphenyl)boronic acid | 1.2 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄ | 0.02 - 0.05 equivalents |

| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equivalents |

| Solvent | Toluene/Ethanol/Water or Dioxane/Water | - |

| Temperature | 80 - 100 °C | Reflux |

| Reaction Time | 12 - 24 hours | Monitored by TLC |

Procedure:

-

To a round-bottom flask, add the aryl halide, boronic acid, palladium catalyst, and base.

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.

-

The solvent system is added, and the mixture is heated to reflux with vigorous stirring.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Structure Elucidation

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Table 2: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₂₀H₁₈O₂ |

| Molecular Weight | 290.35 g/mol |

| Expected [M]⁺ Peak | m/z ≈ 290 |

| Key Fragmentations | Loss of benzyl group (C₇H₇, m/z 91), Loss of benzyloxy group (C₇H₇O, m/z 107), McLafferty rearrangement if applicable. |

Key fragmentation patterns would likely involve the cleavage of the benzylic ether bond, leading to a prominent peak at m/z 91 for the benzyl cation.

Infrared (IR) Spectroscopy

The IR spectrum will indicate the presence of key functional groups.

Table 3: Predicted Infrared Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic, -CH₂-) | 2950 - 2850 |

| C=C (Aromatic) | 1600 - 1450 |

| C-O (Aryl Ether) | 1270 - 1230 (asymmetric), 1050 - 1010 (symmetric) |

| C-O (Benzyl Ether) | ~1240 (asymmetric), ~1040 (symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons on the two biphenyl rings and the benzylic protons.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic (Phenyl of Benzyl) | 7.50 - 7.30 | m | 5H |

| Aromatic (Biphenyl) | 7.60 - 6.90 | m | 8H |

| -O-CH₂- | ~5.10 | s | 2H |

| -O-CH₃ | ~3.85 | s | 3H |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted δ (ppm) |

| C (Aromatic, C-O) | 160 - 155 |

| C (Aromatic, Quaternary) | 142 - 130 |

| C (Aromatic, CH) | 130 - 110 |

| -O-CH₂- | ~70 |

| -O-CH₃ | ~55 |

Conclusion

The structure of this compound can be confidently assigned through a combination of its synthesis via a predictable and reliable method like the Suzuki-Miyaura cross-coupling and a thorough analysis of its spectroscopic data. This technical guide provides the necessary theoretical framework and predicted data to aid researchers in the synthesis and characterization of this and similar biphenyl compounds. While experimental data is paramount for absolute confirmation, the predictive analysis presented here serves as a robust starting point for any investigation into this molecule.

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a combination of experimentally reported data for a key precursor, 3-hydroxy-4'-methoxy-1,1'-biphenyl, alongside a well-established synthetic protocol for its conversion to the target compound. Predicted spectroscopic data for this compound, based on the precursor's data and known chemical principles, are also provided to facilitate its identification and characterization.

Synthesis and Logical Workflow

The synthesis of this compound is most logically achieved through a two-step process. The initial step involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, yielding 3-hydroxy-4'-methoxy-1,1'-biphenyl. This is a widely used and robust method for creating carbon-carbon bonds between aromatic rings. The subsequent step is a standard Williamson ether synthesis to introduce the benzyl protecting group.

Below is a logical workflow diagram illustrating this synthetic pathway.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-Hydroxy-4'-methoxy-1,1'-biphenyl (Precursor)

This protocol is based on established Suzuki-Miyaura coupling reactions for the synthesis of hydroxybiphenyls.

Materials:

-

3-Hydroxyphenylboronic acid

-

4-Iodoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxyphenylboronic acid (1.2 equivalents) and 4-iodoanisole (1.0 equivalent) in a 4:1:1 mixture of toluene, ethanol, and water.

-

Add potassium carbonate (2.0 equivalents) to the mixture.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-hydroxy-4'-methoxy-1,1'-biphenyl.

Synthesis of this compound (Target Compound)

This protocol describes a standard Williamson ether synthesis for the benzylation of a phenol.

Materials:

-

3-Hydroxy-4'-methoxy-1,1'-biphenyl

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-hydroxy-4'-methoxy-1,1'-biphenyl (1.0 equivalent) in acetone or DMF in a round-bottom flask.

-

Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to a gentle reflux (for acetone) or maintain at room temperature (for DMF) and stir until the starting material is consumed, as monitored by TLC.

-

After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Data

Spectroscopic Data for 3-Hydroxy-4'-methoxy-1,1'-biphenyl (Precursor)

The following table summarizes the reported spectroscopic data for the precursor compound.

| Spectroscopic Data for 3-Hydroxy-4'-methoxy-1,1'-biphenyl | |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.48 (d, J = 8.8 Hz, 2H), 7.30 (t, J = 7.8 Hz, 1H), 7.15 (d, J = 7.8 Hz, 1H), 7.09 (t, J = 2.0 Hz, 1H), 6.97 (d, J = 8.8 Hz, 2H), 6.84 (dd, J = 8.0, 2.0 Hz, 1H), 4.95 (s, 1H, -OH), 3.85 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 159.2, 155.8, 142.9, 133.5, 130.0, 128.2, 119.8, 115.3, 114.4, 114.2, 55.4. |

| IR (KBr), ν (cm⁻¹) | 3400-3200 (br, O-H), 3030, 2950, 1610, 1500, 1245, 1180, 830. |

| MS (EI), m/z (%) | 200 (M⁺, 100), 185, 157, 128, 77. |

Predicted Spectroscopic Data for this compound (Target Compound)

The following data are predicted based on the precursor's spectra and the introduction of a benzyl group.

| Predicted Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.50-7.30 (m, 7H, Ar-H), 7.25-7.15 (m, 3H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 5.10 (s, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 159.2, 158.9, 142.5, 137.1, 133.8, 129.8, 128.6, 128.1, 127.5, 121.0, 115.0, 114.3, 114.1, 70.1, 55.4. |

| IR (KBr), ν (cm⁻¹) | 3060, 3030 (Ar C-H), 2950, 2870 (Aliph. C-H), 1610, 1500 (Ar C=C), 1245 (Asym. C-O-C), 1025 (Sym. C-O-C), 740, 695 (Ar C-H bend). |

| MS (ESI-TOF) | Calculated for C₂₀H₁₈O₂ [M+H]⁺: 291.1385, found: 291.13xx. |

Concluding Remarks

This technical guide provides a foundational understanding of the synthesis and spectroscopic characteristics of this compound. While a complete, peer-reviewed dataset for the target molecule remains to be published, the information presented herein, based on a logical synthetic route and analysis of a key precursor, offers a reliable framework for researchers engaged in the synthesis, identification, and application of this and related biphenyl compounds. The provided experimental protocols are robust and adaptable, and the predicted spectroscopic data serve as a valuable reference for characterization.

Synthesis of substituted biphenyl compounds

An In-depth Technical Guide to the Synthesis of Substituted Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. This structural motif is a cornerstone in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Biphenyl derivatives are prevalent in numerous marketed drugs, natural products, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[2] Their importance stems from the rigid, well-defined spatial orientation of substituents, which is crucial for molecular recognition and biological activity. This guide provides a comprehensive overview of modern synthetic methodologies for accessing these valuable compounds, focusing on key palladium-catalyzed cross-coupling reactions and direct arylation strategies.

Core Synthetic Methodologies

The construction of the biaryl C-C bond is most commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity. The most prominent among these are the Suzuki-Miyaura, Negishi, and Stille couplings, alongside the more recent direct C-H arylation techniques.

A general workflow for these cross-coupling reactions involves the coupling of an aryl halide or pseudohalide with an organometallic reagent in the presence of a transition metal catalyst, typically palladium.

Caption: General workflow for transition metal-catalyzed biphenyl synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most widely used method for biphenyl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[3] The reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide/triflate with an organoboron compound, such as a boronic acid or a boronate ester.[3][4]

Catalytic Cycle

The mechanism proceeds through a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for the transmetalation step.[5]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Quantitative Data

The Suzuki-Miyaura coupling is versatile, accommodating a wide range of electronically diverse substrates, often providing high yields.

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95 |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95 |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | Reflux | 86 |

| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ / SPhos | Na₂CO₃ | THF/Toluene/H₂O | Reflux | 99 |

| (2-Bromophenyl)diphenylphosphine oxide | Aryl boronic acids | Pd(dba)₂ / PPh₃ | K₃PO₄ | Dioxane | 100 | 80-99 |

Data compiled from references[5][6][7][8]. Yields can vary based on specific substrates and reaction times.

Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde[6]

-

Reagents Setup : To a flask, add 4-bromobenzaldehyde (1.0 equiv), benzeneboronic acid (1.05 equiv), and 1-propanol.

-

Catalyst and Base Addition : Stir the mixture at room temperature for 30 minutes to dissolve the solids. Add palladium acetate (0.003 equiv), triphenylphosphine (0.009 equiv), and a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (1.20 equiv).

-

Reaction : Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by the color change of the solution from yellow to dark red/black and confirmed by TLC or ¹H NMR.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, wash it with saturated NaCl solution, and dry it over anhydrous magnesium sulfate.

-

Purification : Filter the solution and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to afford the final product.

Negishi Coupling

The Negishi coupling is a powerful reaction that couples organic halides or triflates with organozinc compounds.[9] It is particularly useful for its high reactivity and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds.[9] Both palladium and nickel complexes can be used as catalysts.[5][9]

Catalytic Cycle

The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that it does not typically require a base, as organozinc reagents are generally reactive enough for transmetalation.[5]

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource on the physical and chemical characteristics of the biphenyl derivative, 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This document compiles the available data on this specific compound, outlines general synthetic strategies, and provides context based on related structures. However, it is important to note that detailed experimental data for this particular molecule is not extensively available in the public domain.

Core Physical and Chemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. These characteristics are essential for its handling, purification, and potential applications in research and development.

| Property | Value | Source |

| CAS Number | 132470-28-1 | [1] |

| Molecular Formula | C₂₀H₁₈O₂ | [1] |

| Molecular Weight | 290.35 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available; likely soluble in common organic solvents. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in public databases. The following represents predicted spectral characteristics based on the analysis of its structural motifs and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene protons, and the methoxy protons. The protons on the substituted rings will likely appear as complex multiplets due to spin-spin coupling. The benzylic protons should appear as a singlet around 5.0-5.2 ppm, and the methoxy protons as a singlet around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 20 carbon atoms. The carbons of the biphenyl core, the benzyl group, and the methoxy group will have characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to show characteristic absorption bands corresponding to:

-

C-H stretching of the aromatic rings.

-

C-O-C stretching of the ether linkages.

-

C=C stretching of the aromatic rings.

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to exhibit a molecular ion peak (M⁺) at m/z ≈ 290. Key fragmentation patterns would likely involve the cleavage of the benzylic C-O bond, leading to a prominent peak at m/z 91 (tropylium ion), and cleavage of the ether bond on the other ring.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the available literature, the most logical and widely employed method for constructing such unsymmetrically substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1]

General Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, two primary retrosynthetic approaches are feasible:

-

Route A: Coupling of (3-(benzyloxy)phenyl)boronic acid with 4-methoxy-1-halobenzene.

-

Route B: Coupling of 3-halo-1-(benzyloxy)benzene with (4-methoxyphenyl)boronic acid.

A generalized experimental workflow for a Suzuki-Miyaura coupling is as follows:

Caption: Generalized workflow for the synthesis of biphenyls via Suzuki-Miyaura coupling.

Detailed Experimental Parameters (Hypothetical):

-

Reactants:

-

Aryl Halide (e.g., 1-bromo-3-(benzyloxy)benzene or 1-bromo-4-methoxybenzene) (1.0 equiv)

-

Boronic Acid (e.g., (4-methoxyphenyl)boronic acid or (3-(benzyloxy)phenyl)boronic acid) (1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02-0.05 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

-

-

Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.

-

Add the solvent system and degas the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity or the signaling pathways associated with this compound. Biphenyl derivatives, in general, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific substitution pattern of a benzyloxy group at the 3-position and a methoxy group at the 4'-position suggests that the molecule may possess interesting biological properties worth investigating.

Given the lack of specific data, a hypothetical signaling pathway that could be investigated for a novel biphenyl compound is presented below. For instance, many biphenyl compounds are explored for their anti-inflammatory effects, which often involve the inhibition of the NF-κB signaling pathway.

Caption: A hypothetical mechanism of action for an anti-inflammatory biphenyl compound.

Conclusion and Future Directions

This compound is a structurally interesting molecule within the vast class of biphenyl derivatives. While its fundamental molecular identity is established, a significant gap exists in the experimental characterization of its physical properties and biological activities. The synthetic route via Suzuki-Miyaura coupling is well-established for analogous compounds and provides a clear path for its preparation. Future research should focus on the synthesis, purification, and comprehensive spectroscopic characterization of this compound. Subsequently, screening for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, would be a logical next step to unlock its potential therapeutic value. The elucidation of its mechanism of action through targeted cellular and molecular assays will be crucial for any future drug development efforts.

References

3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical compound 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl. It consolidates all publicly available data regarding its identifiers, computed properties, and general characteristics. This guide is intended for researchers and professionals in chemistry and drug development who require accurate, foundational information on this specific molecule. It is important to note that while key identifiers are well-documented, extensive experimental data and biological applications for this particular compound are not widely reported in the public domain.

Chemical Identity and Identifiers

This compound is a disubstituted biphenyl, an organic compound featuring two phenyl rings linked by a single carbon-carbon bond. The specific substitution pattern consists of a benzyloxy group at the 3-position of one phenyl ring and a methoxy group at the 4'-position of the other. This arrangement imparts distinct electronic and steric properties that influence its chemical behavior.[1] The primary identifiers and molecular details are summarized below.

Table 1: Core Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 132470-28-1 | [2] |

| Molecular Formula | C₂₀H₁₈O₂ | [2] |

| Synonyms | 3-(Benzyloxy)-4′-Methoxy-1,1′-biphenyl; 1-methoxy-4-(3-phenylmethoxyphenyl)benzene; 3'-Benzyloxy-4-methoxybiphenyl; 1-(Benzyloxy)-3-(4-methoxyphenyl)benzene |[2][3] |

Table 2: Molecular and Structural Identifiers

| Identifier Type | Identifier | Reference |

|---|---|---|

| InChI | InChI=1S/C20H18O2/c1-21-19-12-10-17(11-13-19)18-8-5-9-20(14-18)22-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 | [2] |

| InChIKey | JRUUDJIJHJSUFA-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | [2] |

| PubChem CID | 15044366 |[2] |

Physicochemical Properties

Table 3: Computed Physicochemical Properties

| Property | Value | Reference |

|---|

| Molecular Weight | 290.356 g/mol |[2] |

Note: Properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are currently not documented in publicly accessible databases.[3]

Synthesis and Reactivity

General Synthesis Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not published, compounds of this class are typically synthesized via modern cross-coupling reactions. The most probable synthetic route is the Suzuki-Miyaura reaction.[1] This would involve the palladium-catalyzed coupling of an appropriately substituted arylboronic acid (or ester) with an aryl halide.

Logical Synthesis Workflow

A logical, though not experimentally verified, workflow for the synthesis of this compound would involve the coupling of (3-(benzyloxy)phenyl)boronic acid with 4-bromoanisole, or alternatively, (4-methoxyphenyl)boronic acid with 3-bromophenyl benzyl ether, in the presence of a palladium catalyst and a suitable base.

Caption: Hypothetical Suzuki-Miyaura cross-coupling synthesis pathway.

Stability and Reactivity

No specific data on the chemical stability, reactivity, or hazardous decomposition products for this compound are available.[3] Standard handling procedures for aromatic ether compounds are recommended.

Applications and Biological Relevance

This compound is identified for use in industrial and scientific research.[3] However, there is no specific information available in the scientific literature regarding its application in drug development, materials science, or as a participant in any biological signaling pathways.

The structural motifs, specifically the methoxybiphenyl core, are present in various pharmacologically active compounds.[1] Similarly, the benzyloxy group is a common functional moiety in medicinal chemistry.[1] The study of this compound and its analogs could potentially offer insights into structure-activity relationships (SAR) for the design of new therapeutic agents or materials.[1]

Safety and Handling

Hazard Identification

There is no specific hazard classification available for this compound under GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[3]

Personal Protective Equipment (PPE)

For handling in a laboratory setting, the following personal protective equipment is recommended:

-

Eye/Face Protection: Tightly fitting safety goggles.[3]

-

Skin Protection: Impervious and flame-resistant clothing.[3]

-

Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

Ecological Information

There is no data available regarding the ecological impact of this compound, including its toxicity to aquatic life, persistence and degradability, bioaccumulative potential, or mobility in soil.[3]

Conclusion

This compound is a defined chemical entity with established identifiers. It holds potential as a research chemical or synthetic intermediate due to its structural features, which are common in biologically active molecules. However, there is a significant lack of publicly available experimental data concerning its physicochemical properties, specific synthesis protocols, and biological or material science applications. Consequently, no information exists on its role in signaling pathways or established experimental workflows. Further research is required to characterize this compound and explore its potential uses.

References

The Diverse Biological Activities of Substituted Biphenyls: A Technical Guide for Drug Development

For: Researchers, scientists, and drug development professionals.

Abstract

Substituted biphenyls represent a privileged structural motif in medicinal chemistry, underpinning a vast array of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this versatile scaffold, with a focus on its applications in antimicrobial, anti-inflammatory, anticancer, and antioxidant therapies. We present a detailed analysis of structure-activity relationships, quantitative bioactivity data, and explicit experimental protocols for key assays. Furthermore, this guide illustrates the intricate signaling pathways and experimental workflows modulated by substituted biphenyls through detailed diagrams, offering a valuable resource for the design and development of novel therapeutics.

Introduction

The biphenyl scaffold, consisting of two interconnected phenyl rings, is a fundamental component in a multitude of biologically active molecules.[1] Its inherent structural features, such as rotational flexibility and the capacity for extensive substitution, allow for the fine-tuning of steric and electronic properties, which in turn dictates the compound's interaction with biological targets.[1][2] Biphenyl derivatives have demonstrated a remarkable range of pharmacological effects, including but not limited to antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[2][3][4] This guide delves into the core aspects of the biological activities of substituted biphenyls, providing researchers and drug development professionals with a consolidated resource of quantitative data, detailed methodologies, and mechanistic insights.

Antimicrobial Activity

Substituted biphenyls have emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi.[5][6] The lipophilic nature of the biphenyl core is thought to facilitate the penetration of microbial cell membranes.[7]

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted biphenyls is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Biphenyl sulfonamides | Staphylococcus aureus | 8 | [8] |

| Escherichia coli | 16 | [8] | |

| Pseudomonas aeruginosa | 63 | [8] | |

| Biphenyl derivatives (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [9] |

| Biphenyl derivatives (6m) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [9] |

| Biphenyl derivatives (6l) | Multidrug-resistant Enterococcus faecium (MREF) | 6.25 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the standardized procedure for determining the MIC of substituted biphenyls against bacterial and fungal strains.[7][9]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

-

Substituted biphenyl compound stock solution (in a suitable solvent like DMSO)

-

Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the biphenyl compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from each well to the next.

-

Inoculation: Inoculate each well with 100 µL of the prepared microbial suspension.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Substituted biphenyls have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.[5][10][11]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of biphenyl derivatives can be assessed in vivo using models like the carrageenan-induced paw edema assay.

| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reference |

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e) | 100 | Significant reduction at 3h | [10] |

| Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides | 10 | Significant activity | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo method to evaluate the acute anti-inflammatory activity of substituted biphenyls.[10][12]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Substituted biphenyl compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups (n=6): control (vehicle), positive control, and test groups receiving different doses of the biphenyl compound.

-

Compound Administration: Administer the test compound or vehicle orally to the respective groups.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Edema and Inhibition:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Signaling Pathways in Inflammation

Substituted biphenyls can exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[10]

Anticancer Activity

The biphenyl scaffold is a prominent feature in many anticancer agents, with derivatives showing cytotoxicity against a range of cancer cell lines.[13][14] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[13][15]

Quantitative Anticancer Data

The in vitro anticancer activity of substituted biphenyls is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Hydroxylated biphenyl (11) | Melanoma | 1.7 ± 0.5 | [15] |

| Hydroxylated biphenyl (12) | Melanoma | 2.0 ± 0.7 | [15] |

| Biphenyl amide (3d) | MCF-7 (Breast) | 43.4 | [16] |

| Biphenyl amide (4d) | MCF-7 (Breast) | 39.0 | [16] |

| Biphenyl amide (3d) | MDA-MB-231 (Breast) | 35.9 | [16] |

| Biphenyl amide (4d) | MDA-MB-231 (Breast) | 35.1 | [16] |

| Biphenyl derivative (3a) | A549 (Lung) | 5.988 ± 0.12 | [16] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Substituted biphenyl compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the biphenyl compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways in Cancer

Substituted biphenyls can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][17] They can also cause cell cycle arrest, often at the G2/M checkpoint.[15]

Antioxidant Activity

Many substituted biphenyls exhibit potent antioxidant properties by scavenging free radicals and inhibiting oxidative stress.[3][4]

Quantitative Antioxidant Data

The antioxidant capacity of biphenyl derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

| Compound | DPPH Scavenging IC50 (µM) | Reference |

| Benzimidazole–biphenyl derivative (7h) | 2.43 ± 0.4 | [4] |

| Benzimidazole–biphenyl derivative (7c) | 2.90 ± 0.7 | [4] |

| Biphenyl-4-carboxylic acid derivative 1 | 11.02 ± 0.27 | [2] |

| Biphenyl-4-carboxylic acid derivative 2 | 10.41 ± 0.23 | [2] |

| Biphenyl-4-carboxylic acid derivative 3 | 9.46 ± 0.91 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details a common in vitro method for assessing the antioxidant activity of substituted biphenyls.[2]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Substituted biphenyl compound stock solution (in methanol or another suitable solvent)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the biphenyl compound and the positive control in the solvent.

-

Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Reaction Initiation: Add 100 µL of the sample or control dilutions to the respective wells. For the blank, add 100 µL of the solvent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Conclusion

Substituted biphenyls continue to be a fertile ground for the discovery of new therapeutic agents. Their structural versatility allows for the optimization of activity across a wide range of biological targets. This guide has provided a comprehensive overview of the antimicrobial, anti-inflammatory, anticancer, and antioxidant properties of this important class of compounds. The quantitative data, detailed experimental protocols, and mechanistic diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the rational design of novel and more effective biphenyl-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijsdr.org [ijsdr.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. attogene.com [attogene.com]

- 9. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria | MDPI [mdpi.com]

- 10. scialert.net [scialert.net]

- 11. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Biphenyl Scaffold: A Privileged Core in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The biphenyl moiety, characterized by two interconnected phenyl rings, stands as a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile binding capabilities and favorable pharmacokinetic properties. This technical guide provides an in-depth exploration of the diverse applications of biphenyl-based compounds across various therapeutic areas. It delves into their roles as potent inhibitors of enzymes and modulators of key signaling pathways implicated in a range of pathologies, including cancer, cardiovascular diseases, inflammation, and neurodegenerative disorders. This document serves as a comprehensive resource, presenting quantitative biological data, detailed experimental protocols, and visual representations of molecular mechanisms to aid researchers and scientists in the ongoing pursuit of novel therapeutics.

Introduction: The Biphenyl Moiety as a Privileged Structure

In the landscape of drug discovery, "privileged structures" are molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target by making modifications to the core structure. The biphenyl scaffold has earned this distinction through its repeated appearance in a multitude of biologically active compounds.[1] Its inherent structural features, including conformational flexibility and the capacity for diverse functionalization on both phenyl rings, allow for the precise spatial orientation of substituents to interact with various biological targets. This adaptability has rendered the biphenyl core a valuable starting point for the design of novel therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, anticancer, antimicrobial, and antioxidant effects.[2][3]

Therapeutic Applications of Biphenyl Scaffolds

The versatility of the biphenyl scaffold is evident in its application across a broad range of therapeutic areas. The following sections will detail the role of biphenyl derivatives in several key disease categories, supported by quantitative data and mechanistic insights.

Cardiovascular Disease: Angiotensin II Receptor Blockers

Biphenyl derivatives are central to the development of angiotensin II receptor blockers (ARBs), a class of drugs pivotal in the management of hypertension and heart failure. The prototypical example is Losartan, which features a biphenyl-tetrazole moiety essential for its antagonistic activity at the angiotensin II type 1 (AT1) receptor.[4] Blockade of the AT1 receptor prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[5]

Table 1: In Vitro Activity of Biphenyl-based Angiotensin II Receptor Antagonists

| Compound | Target | Assay | IC50 | Reference |

| Losartan | AT1 Receptor | Radioligand Binding Assay | 59 nM | [6] |

| UR-7280 | AT1 Receptor | Radioligand Binding Assay | 3 nM | [6] |

| ICI D6888 | AT1 Receptor | In Vitro Binding Assay | 5 - 500 nM | [7] |

The binding of angiotensin II to the AT1 receptor activates Gq/11 proteins, initiating a signaling cascade that results in vasoconstriction. ARBs competitively inhibit this interaction.

Oncology: Multi-Targeted Anticancer Agents

The biphenyl scaffold is a versatile platform for the development of anticancer agents targeting various hallmarks of cancer. Biphenyl derivatives have been designed as inhibitors of crucial enzymes like histone deacetylases (HDACs) and as modulators of immune checkpoints such as the PD-1/PD-L1 axis.

HDAC inhibitors represent a significant class of epigenetic drugs used in cancer therapy. Biphenyl-based HDAC inhibitors have demonstrated potent anti-proliferative activity.

Table 2: In Vitro Activity of Biphenyl-based HDAC Inhibitors

| Compound | Target | IC50 | Reference |

| Compound 14 | HDAC2 | 27.98 nM | [8] |

| Compound 14 | HDAC3 | 14.47 nM | [8] |

| Biphenyl-4-yl-acrylohydroxamic acid derivative (34b) | HDAC2 | 0.59 µM | [9] |

| Biphenyl-4-yl-acrylohydroxamic acid derivative (34c) | HDAC2 | 0.22 µM | [9] |

| Biphenyl-4-yl-acrylohydroxamic acid derivative (34d) | HDAC2 | 0.33 µM | [9] |

Small molecule inhibitors of the PD-1/PD-L1 immune checkpoint are a promising alternative to monoclonal antibodies. Biphenyl derivatives have been identified as potent inhibitors that can disrupt this interaction, thereby restoring anti-tumor immunity.[10]

Table 3: In Vitro Activity of Biphenyl-based PD-1/PD-L1 Inhibitors

| Compound | Target | Assay | IC50 | Reference |

| BMS-202 | PD-1/PD-L1 Interaction | HTRF Assay | 18 nM | [10] |

| 12j-4 | Apoptosis Induction (MDA-MB-231 cells) | CCK-8 Assay | 2.68 µM | [10] |

| Compound 22 | PD-1/PD-L1 Interaction | In Vitro Assay | 12.47 nM | [8] |

| Compound 14 | PD-1/PD-L1 Interaction | In Vitro Assay | 88.10 nM | [8] |

Direct cytotoxic effects against cancer cell lines have also been reported for various biphenyl derivatives.

Table 4: In Vitro Anticancer Activity of Cytotoxic Biphenyl Compounds

| Compound | Cell Line | IC50 | Reference |

| Compound 11 | Malignant Melanoma | 1.7 µM | [2] |

| Compound 12 | Malignant Melanoma | 2.0 µM | [2] |

| Compound 27 | HTCL Panel | 0.04 - 3.23 µM | [11] |

| Compound 35 | HTCL Panel | 0.04 - 3.23 µM | [11] |

| Compound 40 | HTCL Panel | 0.04 - 3.23 µM | [11] |

Biphenyl-based inhibitors can block the interaction between PD-L1 on tumor cells and PD-1 on T-cells, preventing T-cell exhaustion and promoting an anti-tumor immune response.

Anti-inflammatory Applications

The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

Table 5: In Vitro COX Inhibition by Biphenyl Derivatives

| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| p-hydroxy fenbufen | COX-2 | Comparable to Celecoxib | - | [12] |

| Compound VIIa | COX-2 | 0.29 µM | 67.24 | [13] |

| Celecoxib (Reference) | COX-2 | 0.42 µM | 33.8 | [13] |

Biphenyl derivatives can exert anti-inflammatory effects by inhibiting COX enzymes and modulating inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory cytokines.[14]

Neurodegenerative Disorders

Biphenyl derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. One strategy involves the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.

Table 6: In Vitro Cholinesterase Inhibition by Biphenyl Derivatives

| Compound | Target | IC50 | Reference |

| Compound 15 | BuChE | 0.74 µM | [15] |

| Compound 15 | AChE | 1.18 µM | [15] |

| Compound 19 | AChE | 0.096 µM | [15] |

| Compound 19 | BuChE | 1.25 µM | [15] |

Antimicrobial Agents

The biphenyl scaffold has also been utilized in the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Table 7: Antibacterial Activity of Biphenyl Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 6i | Methicillin-resistant Staphylococcus aureus | 3.13 | [3] |

| Compound 6m | Multidrug-resistant Enterococcus faecalis | 6.25 | [3] |

| Compound 15c | Staphylococcus aureus | 8 µM | [10] |

| Compound 15c | Escherichia coli | 16 µM | [10] |

| Garcinol | Methicillin-resistant Staphylococcus aureus | 16 | [16] |

| Compound 1 | Methicillin-resistant Staphylococcus aureus | 64 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

Workflow: MTT Cytotoxicity Assay

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the biphenyl test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2]

Angiotensin II Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a source expressing the AT1 receptor (e.g., rat liver or transfected cell lines).

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled AT1 receptor ligand (e.g., [125I]Sar1,Ile8-Angiotensin II), and serial dilutions of the biphenyl test compounds.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 value.[14]

In Vitro COX Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of biphenyl compounds against COX-1 and COX-2 enzymes.

Procedure:

-

Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

-

Inhibitor Pre-incubation: Pre-incubate the enzymes with serial dilutions of the biphenyl test compounds or a vehicle control.

-

Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid as the substrate.

-

Reaction Termination: After a specific incubation time, terminate the reaction.

-

Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.[2][17]

Cytokine Release Assay

This protocol is used to measure the effect of biphenyl compounds on the release of pro-inflammatory cytokines from immune cells.

Procedure:

-

Cell Culture: Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the biphenyl compounds.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

Incubation: Incubate the cells for a specified period to allow for cytokine release.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

-

Data Analysis: Determine the effect of the biphenyl compounds on cytokine release compared to the stimulated control.[8][18]

Conclusion

The biphenyl scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural simplicity, coupled with its synthetic tractability and ability to interact with a multitude of biological targets, ensures its enduring relevance in the quest for novel therapeutics. The diverse range of biological activities demonstrated by biphenyl-containing compounds, from cardiovascular and anti-cancer to anti-inflammatory and neuroprotective effects, underscores the power of this privileged structure. This technical guide has provided a comprehensive overview of the key applications of biphenyl scaffolds, supported by quantitative data and detailed experimental protocols. It is anticipated that the insights and methodologies presented herein will serve as a valuable resource for researchers and professionals in the field, facilitating the design and development of the next generation of biphenyl-based drugs to address unmet medical needs.

References

- 1. Cytokine Elisa [bdbiosciences.com]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. neurodegenerationresearch.eu [neurodegenerationresearch.eu]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An antibacterial biphenyl derivative from Garcinia bancana MIQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Cytokine analysis - ELISA / CBA [sanquin.org]

An In-depth Technical Guide to the Solubility of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(benzyloxy)-4'-methoxy-1,1'-biphenyl. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the compound's structure, detailed experimental protocols for determining solubility, and the relevance of this data in drug development.

Physicochemical Properties and Predicted Solubility Profile

This compound is a biphenyl derivative with the molecular formula C₂₀H₁₈O₂.[1] Its structure, featuring a large nonpolar biphenyl core with ether linkages, suggests a generally low solubility in polar solvents and higher solubility in organic solvents. The biphenyl structure itself is sparingly soluble in water but soluble in organic solvents like benzene, toluene, and hexane.[2] The presence of the benzyloxy and methoxy groups introduces some polarity, which may slightly enhance solubility in moderately polar organic solvents compared to unsubstituted biphenyl.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Benzene | High | The large, non-polar biphenyl rings are the dominant structural feature, favoring interaction with non-polar solvents through van der Waals forces.[2] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The ether linkages (benzyloxy and methoxy groups) can act as hydrogen bond acceptors, allowing for dipole-dipole interactions with polar aprotic solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ether oxygens can accept hydrogen bonds from the solvent's hydroxyl groups, but the large hydrophobic backbone limits extensive solvation.[3][4] |

| Aqueous | Water | Very Low / Insoluble | The molecule's high lipophilicity and lack of significant hydrogen bond donating groups result in poor solubility in water.[2][4] |

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental methods are necessary. The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3][5]

This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen organic solvent.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure a saturated solution can be achieved.[3][6]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[7]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to pellet the undissolved solid.[6]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter compatible with the organic solvent.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV method or another appropriate analytical technique.

-

Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.

-

-

Calculation: Calculate the solubility of the compound in the original undiluted supernatant, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Quantitative solubility data should be recorded in a structured format to allow for easy comparison across different solvents and conditions.

Table 2: Quantitative Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Toluene | Shake-Flask | ||

| e.g., Acetone | Shake-Flask | ||

| e.g., Ethanol | Shake-Flask | ||

| e.g., DMSO | Shake-Flask |

Visualizing Experimental and Logical Workflows

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility is a critical physicochemical property that influences a compound's journey through the drug development pipeline. Poor solubility can hinder absorption and lead to low bioavailability, ultimately causing the failure of promising drug candidates.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. For researchers and drug development professionals, the experimental determination of this property is a critical step. By employing standardized and rigorous methods like the shake-flask protocol, reliable data can be generated. This information is fundamental, not only for routine laboratory work such as reaction setup and purification, but also for the broader context of medicinal chemistry and materials science, where solubility directly impacts formulation, bioavailability, and ultimately, the therapeutic potential of a compound.

References

The Discovery and Enduring Legacy of Biphenyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in chemistry, underpinning a vast array of molecules from industrial chemicals to life-saving pharmaceuticals.[1] Initially rising to prominence and notoriety in the form of polychlorinated biphenyls (PCBs), the versatility of this structural motif has since been harnessed for a multitude of applications, including advanced materials and therapeutics.[2][3] This technical guide provides an in-depth exploration of the discovery and history of biphenyl derivatives, detailing the seminal synthetic methodologies, their evolution, and their impact on science and technology.

Early Discoveries and the Rise of Polychlorinated Biphenyls (PCBs)